![molecular formula C20H23FN2O3S B2884092 Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-86-9](/img/structure/B2884092.png)
Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a thieno group, which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thieno rings, along with the various substituents. Techniques such as NMR spectroscopy, X-ray crystallography, or computational methods could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and thieno rings, as well as the various substituents. For example, the pyridine ring is known to undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity, while the various substituents could influence properties such as solubility and stability .Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-c]pyridine derivatives, have been identified as inhibitors of g protein-coupled receptor kinase 2 (grk2) . GRK2 is a cytoplasmic protein that plays a pivotal role in the development and progression of cardiovascular diseases .
Mode of Action
These compounds are often used as ATP-mimetic kinase inhibitors . They bind to the ATP-binding site of the kinase, inhibiting its activity and thus disrupting the signaling pathway .
Biochemical Pathways
GPCRs regulate a wide variety of physiological processes, and their dysregulation can lead to numerous diseases, including cardiovascular diseases .
Pharmacokinetics
Fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability . The presence of fluorine can also influence the compound’s lipophilicity, which can affect its absorption and distribution .
Result of Action
As a potential grk2 inhibitor, it could disrupt gpcr signaling, leading to altered cellular responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWASZCZSNHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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